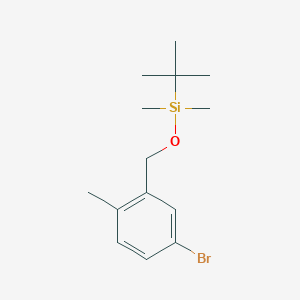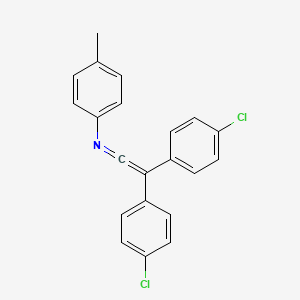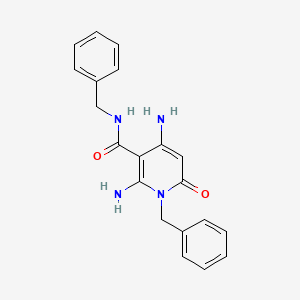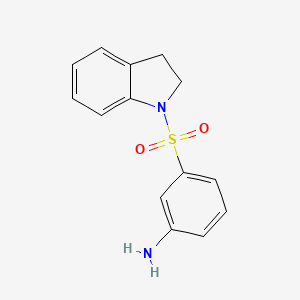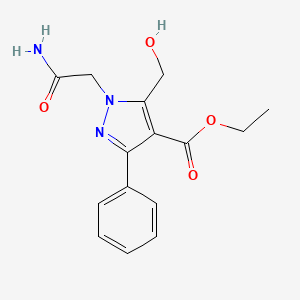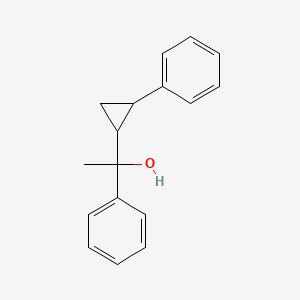
1-Phenyl-1-(2-phenylcyclopropyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-(2-phenylcyclopropyl)ethanol is an organic compound with the molecular formula C16H16O It is a secondary alcohol characterized by a phenyl group attached to a cyclopropyl ring, which is further connected to another phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with 2-phenylcyclopropanone to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enzymes, has also been explored to achieve stereoselective synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed:
Oxidation: 1-Phenyl-1-(2-phenylcyclopropyl)ketone.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-Phenyl-1-(2-phenylcyclopropyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(2-phenylcyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl groups may participate in π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-Phenylethanol: A simpler analog with a single phenyl group attached to the ethanol backbone.
2-Phenylethanol: An isomer with the phenyl group attached to the second carbon of the ethanol chain.
Cyclopropylmethanol: A compound with a cyclopropyl group attached to the methanol backbone.
Uniqueness: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol stands out due to its unique combination of a cyclopropyl ring and two phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58692-65-2 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-phenyl-1-(2-phenylcyclopropyl)ethanol |
InChI |
InChI=1S/C17H18O/c1-17(18,14-10-6-3-7-11-14)16-12-15(16)13-8-4-2-5-9-13/h2-11,15-16,18H,12H2,1H3 |
InChI Key |
BYMMHGJGBPBPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
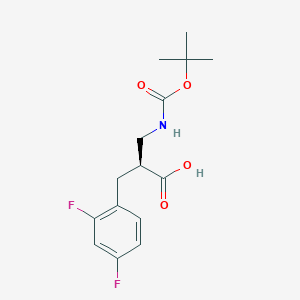
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
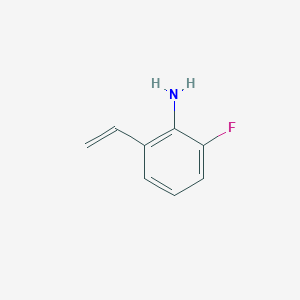
![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
